molecular formula C20H24N4O4 B2584572 Ethyl 4-(2-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]oxy}acetamido)benzoate CAS No. 1031961-94-0

Ethyl 4-(2-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]oxy}acetamido)benzoate

Cat. No.: B2584572
CAS No.: 1031961-94-0
M. Wt: 384.436
InChI Key: GZCCSNVHROYBIG-UHFFFAOYSA-N
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Description

Ethyl 4-(2-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]oxy}acetamido)benzoate is a complex organic compound that features a pyrrolidine ring, a pyrimidine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]oxy}acetamido)benzoate typically involves multiple steps, starting with the preparation of the pyrimidine and pyrrolidine intermediates. The key steps include:

    Formation of the Pyrimidine Ring: This can be achieved through a condensation reaction involving appropriate precursors such as 2-chloro-6-methylpyrimidine and pyrrolidine.

    Attachment of the Benzoate Ester: The benzoate ester is introduced through an esterification reaction involving ethyl 4-aminobenzoate and the pyrimidine intermediate.

    Formation of the Final Compound: The final step involves the coupling of the pyrimidine intermediate with the benzoate ester under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]oxy}acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Ethyl 4-(2-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]oxy}acetamido)benzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: It may be used in the synthesis of advanced materials or as a precursor for other complex organic compounds.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds like 4-(pyrrolidin-1-yl)benzonitrile.

    Pyrimidine Derivatives: Compounds like 2-chloro-6-methylpyrimidine.

Uniqueness

Ethyl 4-(2-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]oxy}acetamido)benzoate is unique due to its combination of pyrrolidine and pyrimidine rings, which provide a distinct pharmacophore for drug design. This combination allows for enhanced binding interactions and improved pharmacokinetic properties compared to simpler analogs.

Biological Activity

Ethyl 4-(2-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]oxy}acetamido)benzoate is a complex organic compound that has garnered interest in pharmaceutical chemistry due to its unique structural characteristics. The compound features an ethyl ester group, a benzoate moiety, and a pyrimidine derivative, suggesting potential therapeutic applications. This article explores the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C20H24N4O4, with a molecular weight of approximately 384.436 g/mol. Its structure can be analyzed for various functional groups that may contribute to its biological activity.

Property Value
Molecular FormulaC20H24N4O4
Molecular Weight384.436 g/mol
Structural FeaturesEthyl ester, benzoate, pyrimidine

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Interaction : Similar compounds have shown the ability to interact with various enzymes and receptors, influencing cellular processes such as signal transduction and metabolic pathways.
  • Cyclic AMP Modulation : The compound may inhibit cAMP-phosphodiesterase, leading to increased levels of cyclic AMP within cells, which is associated with procognitive activities and synaptic stabilization.
  • Antioxidant Activity : Preliminary studies suggest that derivatives of this compound exhibit antioxidant properties, which could contribute to their therapeutic potential.

Biological Activity

Research has indicated that compounds similar to this compound exhibit significant biological activities:

  • Antimicrobial Activity : Compounds in the same class have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.
  • Cytotoxicity : Evaluations using MTT assays have shown varying degrees of cytotoxic effects on different cancer cell lines, indicating potential anti-cancer properties .
  • Anti-inflammatory Effects : Some derivatives have been reported to reduce inflammation markers in vitro, pointing towards possible use in inflammatory diseases .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Pyrimidine Derivatives : A study examined the pharmacological properties of various pyrimidine derivatives, reporting significant anti-fibrotic activity in certain analogs. The results indicated a reduction in collagen synthesis in hepatic stellate cells, which could be relevant for liver fibrosis treatments .
  • Cytotoxicity Evaluation : Research focused on assessing the cytotoxic effects of related compounds on cancer cell lines showed promising results for compounds structurally similar to this compound. The half-maximal inhibitory concentration (IC50) values were recorded, highlighting the potential for further development as anti-cancer agents .

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds reveals unique attributes that may enhance the biological activity of this compound:

Compound Name Structural Features Unique Attributes
Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoateContains a morpholine ringPotentially different biological activity due to morpholine
N-(6-Methylpyrimidin-4-YL)-N'-(benzoyl)ureaUrea linkage instead of esterDifferent mechanism of action
5-Amino-N-(6-methylpyrimidin-4-YL)-N'-phenylureaUrea derivativeMay exhibit distinct pharmacological properties

Properties

IUPAC Name

ethyl 4-[[2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4/c1-3-27-19(26)15-6-8-16(9-7-15)22-17(25)13-28-18-12-14(2)21-20(23-18)24-10-4-5-11-24/h6-9,12H,3-5,10-11,13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCCSNVHROYBIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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